molecular formula C16H23BrN2O4 B2932391 1,2-Di(tert-Butyloxycarbonylamino)-4-bromobenzene CAS No. 471239-60-8

1,2-Di(tert-Butyloxycarbonylamino)-4-bromobenzene

Cat. No.: B2932391
CAS No.: 471239-60-8
M. Wt: 387.274
InChI Key: LJKCSTXFYRULGQ-UHFFFAOYSA-N
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Description

1,2-Di(tert-Butyloxycarbonylamino)-4-bromobenzene is an organic compound that features a benzene ring substituted with bromine and two tert-butyloxycarbonylamino groups. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Di(tert-Butyloxycarbonylamino)-4-bromobenzene typically involves the following steps:

    Starting Material: The synthesis begins with 4-bromonitrobenzene.

    Reduction: The nitro group is reduced to an amino group using a reducing agent such as tin(II) chloride in hydrochloric acid.

    Protection: The amino groups are then protected by reacting with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine to form the tert-butyloxycarbonylamino groups.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

1,2-Di(tert-Butyloxycarbonylamino)-4-bromobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols.

    Deprotection: The tert-butyloxycarbonyl groups can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Deprotection: Trifluoroacetic acid or hydrochloric acid in dichloromethane.

Major Products

    Nucleophilic Substitution: Products depend on the nucleophile used, such as azido or thiol-substituted benzene derivatives.

    Deprotection: The major product is 1,2-diamino-4-bromobenzene.

Scientific Research Applications

1,2-Di(tert-Butyloxycarbonylamino)-4-bromobenzene has several applications in scientific research:

    Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceuticals.

    Organic Synthesis: Serves as a building block for more complex molecules.

    Material Science: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 1,2-Di(tert-Butyloxycarbonylamino)-4-bromobenzene involves its reactivity towards nucleophiles and acids. The tert-butyloxycarbonyl groups protect the amino groups during reactions, preventing unwanted side reactions. Upon deprotection, the free amine groups can participate in further chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    1,2-Diamino-4-bromobenzene: Lacks the tert-butyloxycarbonyl protection, making it more reactive.

    1,2-Di(tert-Butyloxycarbonylamino)-benzene: Similar structure but without the bromine atom, affecting its reactivity and applications.

Uniqueness

1,2-Di(tert-Butyloxycarbonylamino)-4-bromobenzene is unique due to the presence of both tert-butyloxycarbonyl-protected amino groups and a bromine atom, offering a balance of stability and reactivity that is valuable in synthetic chemistry.

Properties

IUPAC Name

tert-butyl N-[4-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BrN2O4/c1-15(2,3)22-13(20)18-11-8-7-10(17)9-12(11)19-14(21)23-16(4,5)6/h7-9H,1-6H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJKCSTXFYRULGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)Br)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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